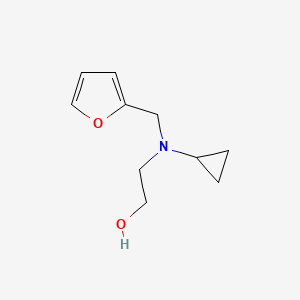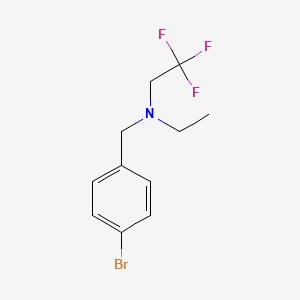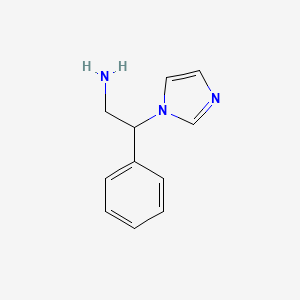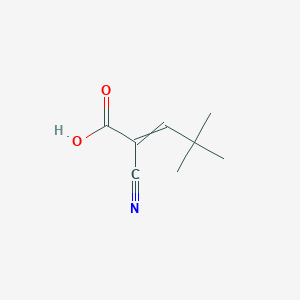
1-Chloro-3-(2-nitroethenyl)benzene
Descripción general
Descripción
1-Chloro-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitroethenyl group. This compound is known for its distinctive properties and applications in various fields of science and industry.
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 1-chloro-3-(2-nitroethenyl)benzene can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Substitution reactions can produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-nitroethenyl)benzene is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-Chloro-3-(2-nitroethenyl)benzene is compared with other similar compounds, such as 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene and 1-chloro-3-(2-nitrovinyl)benzene. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparación Con Compuestos Similares
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene
1-chloro-3-(2-nitrovinyl)benzene
1-chloro-2-methyl-3-(2-nitroethenyl)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-chloro-3-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRAWTWDNHGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-3-methyl-butan-1-one](/img/structure/B7865356.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)












